![molecular formula C24H24ClFN4O2 B2596590 {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326830-76-5](/img/structure/B2596590.png)
{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
This compound is a quinoline derivative with a molecular formula of C24H24ClFN4O2
and a molecular weight of 454.93
. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, a piperazine ring, and a morpholine ring. The quinoline core is a bicyclic compound containing a benzene ring fused to a pyridine ring . The piperazine ring is a six-membered ring containing two nitrogen atoms . The morpholine ring is a six-membered ring containing one oxygen atom and one nitrogen atom.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural exploration of related heterocycles have been conducted, providing insight into their molecular structures and stability. This includes the study of intermolecular interactions in solid-state crystals, which can influence the stability and effectiveness of these compounds (Prasad et al., 2018).
Antimicrobial Activity
- Quinolone derivatives, which include structural elements similar to the specified compound, have shown significant antimicrobial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. This highlights their potential in developing new antibacterial agents (Patel et al., 2007).
Tubulin Polymerization Inhibition
- Some fluorinated quinolone derivatives have been evaluated for their ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents. The interaction with microtubule formation suggests a possible application in targeting cancer cell proliferation (Řehulka et al., 2020).
Photochemical Properties
- The photochemical behavior of related quinolone derivatives has been investigated, which is crucial for understanding their stability and reactivity under different conditions. This information is vital for both storage and application in various scientific settings (Mella et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. For example, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
properties
IUPAC Name |
[6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O2/c25-17-1-6-22-20(15-17)23(21(16-27-22)24(31)30-11-13-32-14-12-30)29-9-7-28(8-10-29)19-4-2-18(26)3-5-19/h1-6,15-16H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWFDJSLVWUTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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